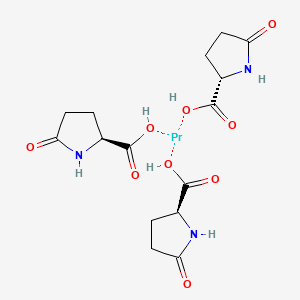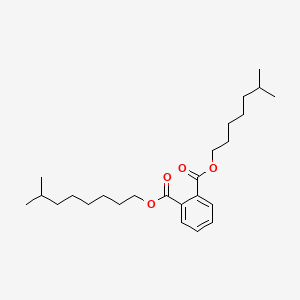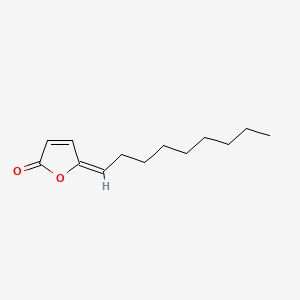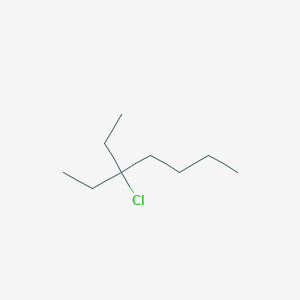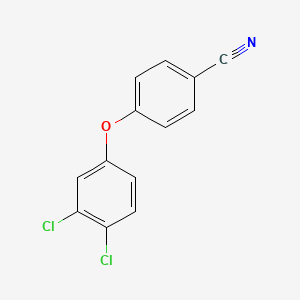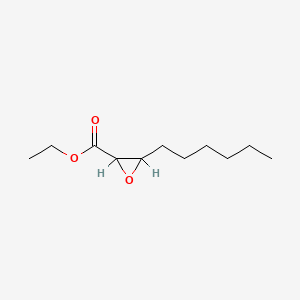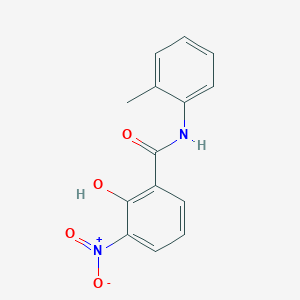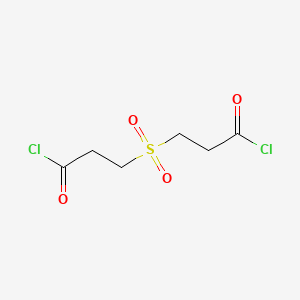
3,3'-Sulphonyldipropionyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulphonyldipropionyl dichloride is a chemical compound with the molecular formula C6H8Cl2O4S and a molecular weight of 247.1 g/mol . . This compound is characterized by the presence of two propionyl chloride groups attached to a sulfonyl group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulphonyldipropionyl dichloride typically involves the reaction of 3,3’-Sulfonylbis(propionic acid) with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides. The general reaction scheme is as follows:
3,3’-Sulfonylbis(propionic acid)+2SOCl2→3,3’-Sulphonyldipropionyl dichloride+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulphonyldipropionyl dichloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products (HCl and SO2), which can be easily removed from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulphonyldipropionyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3’-Sulfonylbis(propionic acid).
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, esters, or thioesters.
Hydrolysis: The major product is 3,3’-Sulfonylbis(propionic acid).
Reduction: The major product is the corresponding sulfide derivative.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulphonyldipropionyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is employed in the preparation of sulfonyl-containing polymers, which have applications in ion exchange membranes and fuel cells.
Analytical Chemistry: It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Biological Research: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Wirkmechanismus
The mechanism of action of 3,3’-Sulphonyldipropionyl dichloride involves the reactivity of its acid chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Sulfonylbis(propionic acid): The parent compound from which 3,3’-Sulphonyldipropionyl dichloride is derived.
3,3’-Sulfonylbis(propionamide): A derivative formed by the reaction of 3,3’-Sulphonyldipropionyl dichloride with ammonia or amines.
3,3’-Sulfonylbis(propionic ester): A derivative formed by the reaction of 3,3’-Sulphonyldipropionyl dichloride with alcohols.
Uniqueness
3,3’-Sulphonyldipropionyl dichloride is unique due to its dual reactivity, possessing both acid chloride and sulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
94088-94-5 |
|---|---|
Molekularformel |
C6H8Cl2O4S |
Molekulargewicht |
247.10 g/mol |
IUPAC-Name |
3-(3-chloro-3-oxopropyl)sulfonylpropanoyl chloride |
InChI |
InChI=1S/C6H8Cl2O4S/c7-5(9)1-3-13(11,12)4-2-6(8)10/h1-4H2 |
InChI-Schlüssel |
IGGIVQUWQUIPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CCC(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
